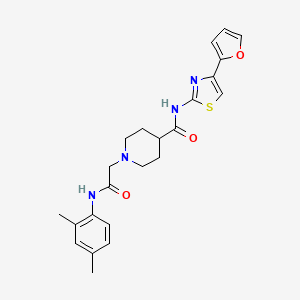
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(furan-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Research by Başoğlu et al. (2013) on azole derivatives, including compounds related to the queried chemical structure, demonstrated antimicrobial activities against several microorganisms. The study highlights the potential of these compounds in developing new antimicrobial agents, leveraging the structural characteristics of the furan and thiazolyl groups for enhanced efficacy (Başoğlu et al., 2013).
Antiprotozoal and Antitrypanosomal Activities
Compounds with structural similarities, focusing on furan and thiazole derivatives, have shown significant potential as antiprotozoal agents. For instance, a study by Ismail et al. (2004) discussed the synthesis of novel imidazo[1,2-a]pyridines and their effectiveness against protozoal infections, indicating the potential of such compounds in treating diseases caused by protozoan pathogens (Ismail et al., 2004).
Molecular Interactions and Binding Affinity
The interaction of similar compounds with biological targets has been a subject of study to understand their potential therapeutic applications. For example, research on the binding affinity and structural analysis of ligands to DNA or specific receptors can provide insights into the design of more effective drugs with improved specificity and reduced side effects. Studies like those conducted by Laughton et al. (1995) on minor groove binding drugs highlight the significance of molecular design in enhancing drug efficacy (Laughton et al., 1995).
特性
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-5-6-18(16(2)12-15)24-21(28)13-27-9-7-17(8-10-27)22(29)26-23-25-19(14-31-23)20-4-3-11-30-20/h3-6,11-12,14,17H,7-10,13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJQPQQXJQFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


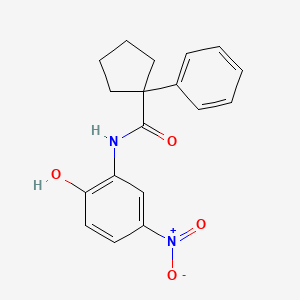
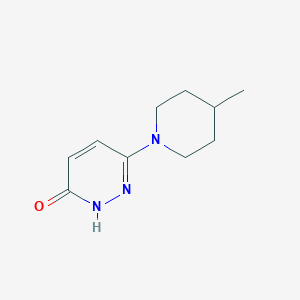

![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2464253.png)

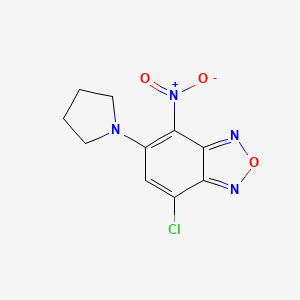
![4-[[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2464259.png)

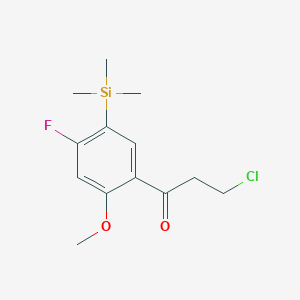
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2464265.png)
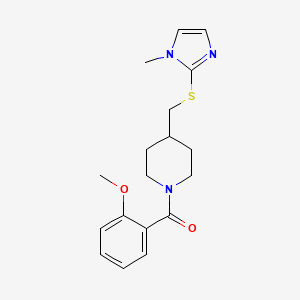
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)